alpha-Septithiophene
Overview
Description
Alpha-Septithiophene is an organic compound with the molecular formula C28H16S7. It belongs to the class of thiophene-based compounds, which are known for their unique electronic properties. This compound is characterized by its seven thiophene rings, making it a highly conjugated system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Septithiophene typically involves the coupling of thiophene units. One common method is the Stille coupling reaction, which uses palladium catalysts to couple stannylated thiophene derivatives with halogenated thiophenes. The reaction conditions often include the use of solvents like tetrahydrofuran and the presence of a base such as cesium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Alpha-Septithiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like ferric chloride, leading to the formation of oxidized thiophene derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where this compound reacts with electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Ferric chloride in anhydrous conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or iodine in the presence of a catalyst.
Major Products:
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced thiophene compounds.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Alpha-Septithiophene has a wide range of applications in scientific research:
Organic Electronics: Used in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent charge transport properties.
Material Science: Employed in the development of organic semiconductors for flexible electronic devices.
Chemistry: Studied for its unique electronic properties and potential use in various chemical reactions.
Biology and Medicine: Investigated for its potential biological activities and interactions with biological molecules
Mechanism of Action
The mechanism of action of alpha-Septithiophene in organic electronics involves its ability to facilitate charge transport. The conjugated system of thiophene rings allows for efficient electron delocalization, which is crucial for the performance of organic semiconductors. In biological systems, its interactions with biological molecules are still under investigation, but it is believed to interact with cellular components through its conjugated structure .
Comparison with Similar Compounds
Alpha-Sexithiophene: Contains six thiophene rings and is also used in organic electronics.
Alpha-Quinquethiophene: Comprises five thiophene rings and has similar applications in organic semiconductors.
Alpha-Quarterthiophene: Consists of four thiophene rings and is studied for its electronic properties
Uniqueness of Alpha-Septithiophene: this compound stands out due to its seven thiophene rings, which provide a higher degree of conjugation compared to its analogs. This results in enhanced electronic properties, making it a superior candidate for applications in organic electronics and semiconductors .
Properties
IUPAC Name |
2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16S7/c1-3-17(29-15-1)19-5-7-21(31-19)23-9-11-25(33-23)27-13-14-28(35-27)26-12-10-24(34-26)22-8-6-20(32-22)18-4-2-16-30-18/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIYLINCGGGNLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=C(S6)C7=CC=CS7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16S7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70518889 | |
Record name | 1~2~,2~2~:2~5~,3~2~:3~5~,4~2~:4~5~,5~2~:5~5~,6~2~:6~5~,7~2~-Septithiophene (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70518889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86100-63-2 | |
Record name | 1~2~,2~2~:2~5~,3~2~:3~5~,4~2~:4~5~,5~2~:5~5~,6~2~:6~5~,7~2~-Septithiophene (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70518889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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